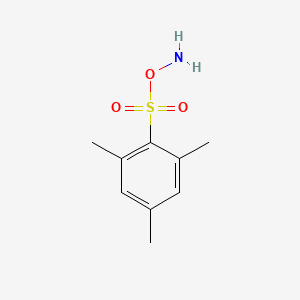

O-(mesitylsulfonyl)hydroxylamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

amino 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(11,12)13-10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKQALUEEULCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474114 | |

| Record name | O-(mesitylsulfonyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36016-40-7 | |

| Record name | O-(mesitylsulfonyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,4,6-Trimethylbenzenesulfonyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-(Mesitylsulfonyl)hydroxylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of O-(mesitylsulfonyl)hydroxylamine (MSH), a potent aminating and oxidizing agent in organic synthesis.

Introduction

This compound (MSH), with the chemical formula C₉H₁₃NO₃S, is a versatile reagent in organic chemistry, primarily recognized for its efficacy as an electrophilic aminating agent.[1][2] Its unique structure, featuring a bulky mesitylsulfonyl group attached to a hydroxylamine (B1172632) moiety, confers distinct reactivity and selectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of MSH, with a focus on detailed experimental protocols and structured data presentation for researchers, scientists, and professionals in drug development.

Physicochemical Properties

MSH is a solid that typically appears as a colorless powder or a pale yellow to pale beige oil.[3] It is characterized by a molecular weight of 215.27 g/mol .[3][4][5] Due to its inherent instability and potential for explosive decomposition, it is often prepared immediately before use and handled with significant care.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 36016-40-7 | [3][4] |

| Molecular Formula | C₉H₁₃NO₃S | [3][4][5] |

| Molecular Weight | 215.27 g/mol | [3][4][5] |

| Melting Point | 90-94 °C | [4][6] |

| Boiling Point (Predicted) | 350.6 ± 52.0 °C | [6] |

| Density (Predicted) | 1.24 g/cm³ | [6][7] |

| pKa (Predicted) | -4.59 ± 0.70 | [6] |

| Appearance | Colorless powder to pale yellow/beige solid/oil | [3][4] |

| Solubility | Very soluble in diethyl ether, chloroform, dichloromethane (B109758), benzene, ethanol, THF; insoluble in water and petroleum ether. |

Synthesis of this compound

The synthesis of MSH can be achieved through several routes. Two common laboratory-scale preparations are detailed below.

Synthesis Workflow

Caption: General workflow for the synthesis of MSH from common starting materials.

Experimental Protocols

Protocol 1: Synthesis from O-(Mesitylsulfonyl)acetohydroxamate

This protocol is adapted from a procedure described in the literature.[6]

Materials:

-

O-(mesitylsulfonyl)acetohydroxamate (89 g, 330 mmol)

-

Dioxane

-

Perchloric acid (70%, 30 mL)

-

Ice water

-

Cold water

-

Cold petroleum ether

Procedure:

-

To a solution of O-(mesitylsulfonyl)acetohydroxamate (89 g, 330 mmol) in dioxane, add perchloric acid (70%, 30 mL) dropwise with stirring at 0 °C over a period of 10 minutes.

-

Continue stirring the reaction mixture at 0 °C for an additional 10 minutes. The mixture may become a thick paste.

-

Pour the crude reaction mixture into ice water. A white solid precipitate of this compound will form.

-

Collect the solid by filtration.

-

Wash the collected solid with cold water (500 mL) followed by cold petroleum ether (300 mL).

-

Dry the product by maintaining suction for approximately 1 hour. The typical yield is 55-65 g (77-92%).

-

Note: The product prepared by this method may contain 20-30% water.[6] For most applications, this level of purity is sufficient. Further purification can be achieved by dissolution in a minimal amount of diethyl ether at room temperature and precipitation with petroleum ether.[6]

-

Storage: Due to its instability, it is strongly recommended to prepare MSH immediately before use and not to store it.[6] If temporary storage is necessary, it should be kept in a refrigerator below 0 °C.[6]

Protocol 2: Synthesis from N-Boc-O-mesitylenesulfonylhydroxylamine

This protocol involves the deprotection of a Boc-protected precursor.

Materials:

-

N-Boc-O-mesitylenesulfonylhydroxylamine

-

Trifluoroacetic acid (TFA)

-

Crushed ice

-

Water

Procedure:

-

Cool trifluoroacetic acid to 0 °C in an ice bath.

-

Add N-Boc-O-mesitylenesulfonylhydroxylamine portion-wise to the cold TFA with stirring.

-

Stir the reaction mixture at 0 °C for 1.5 hours.

-

Pour the reaction mixture onto crushed ice.

-

A white precipitate of this compound will form.

-

Collect the solid by filtration.

-

Wash the solid with water.

-

Dry the product under vacuum.

Applications in Organic Synthesis

MSH is a powerful reagent with applications in various synthetic transformations, most notably as an electrophilic aminating agent and an oxidizing agent.

Amination Reactions

MSH is widely used for the amination of a variety of nucleophiles, including pyridines, to form N-aminopyridinium salts.[8] These salts are valuable intermediates in the synthesis of more complex nitrogen-containing heterocycles.[3][9]

Illustrative Reaction Pathway: Amination of Pyridine (B92270)

Caption: Pathway for the amination of pyridine using MSH.

Experimental Protocol: General Procedure for the Amination of Pyridines

This is a representative batch protocol based on the known reactivity of MSH. For safety, especially on a larger scale, in-situ generation and consumption in a flow reactor is a recommended alternative.[3][9]

Materials:

-

Pyridine (or a substituted pyridine derivative)

-

This compound (MSH), freshly prepared

-

Dichloromethane (CH₂Cl₂)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the pyridine derivative in dry dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve freshly prepared MSH in a minimal amount of dry dichloromethane.

-

Slowly add the MSH solution to the stirred pyridine solution at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The resulting N-aminopyridinium salt can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or chromatography.

Oxidation and Other Reactions

MSH also functions as an oxidizing agent. For instance, it can oxidatively eliminate cysteine thiol modifications to dehydroalanine.[2] Furthermore, MSH has been employed in the reduction of electron-deficient α,β-unsaturated carbonyl derivatives in the presence of a Lewis acid catalyst.[10] It is also used in the synthesis of aziridines from olefins and in Beckmann rearrangements.[10]

Experimental Protocol: Reduction of α,β-Unsaturated Carbonyl Derivatives

This protocol is adapted from a published procedure.[10]

Materials:

-

α,β-Unsaturated carbonyl compound (0.25-0.5 mmol)

-

This compound (1-2 mmol)

-

Ytterbium triflate (Yb(OTf)₃) (0.025-0.05 mmol)

-

Dichloromethane (5-10 mL)

-

Water

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of the α,β-unsaturated carbonyl compound (0.25-0.5 mmol) in dichloromethane (5-10 mL), add this compound (1-2 mmol) and ytterbium triflate (0.025-0.05 mmol).

-

Stir the mixture at room temperature. The reaction time is typically around 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the pure reduced product (typical yields are 60-93%).[10]

Safety and Handling

This compound is a high-energy compound and has the potential to be explosive.[6] There have been reports of rapid decomposition when stored at room temperature and even explosions during storage below 0 °C.[6] Therefore, it is imperative to handle MSH with extreme caution.

-

Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Work in a well-ventilated fume hood.

-

Prepare MSH immediately before use. Avoid storing the isolated compound.

-

For larger scale reactions, consider in-situ generation and consumption, for example, using continuous flow chemistry, to minimize the accumulation of this hazardous reagent. [3][9]

Conclusion

This compound is a valuable and potent reagent in organic synthesis, offering efficient pathways for amination and other important transformations. Its utility in the synthesis of nitrogen-containing compounds makes it particularly relevant for drug discovery and development. However, its inherent instability necessitates careful handling and adherence to strict safety protocols. By understanding its properties and employing safe laboratory practices, researchers can effectively harness the synthetic potential of MSH.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH) in Continuous Flow for the Amination of Pyridines - OAK Open Access Archive [oak.novartis.com]

- 4. anaxlab.com [anaxlab.com]

- 5. CAS 36016-40-7: this compound [cymitquimica.com]

- 6. O-Mesitylenesulfonylhydroxylamine | 36016-40-7 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

The Genesis of a Powerful Aminating Reagent: A Technical History of O-(mesitylsulfonyl)hydroxylamine (MSH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(mesitylsulfonyl)hydroxylamine (MSH) has emerged as a cornerstone reagent in modern organic synthesis, particularly for electrophilic amination. This technical guide delves into the historical discovery and development of MSH, tracing its origins from the early 1970s. We provide a detailed account of the seminal work by Yasuo Tamura and his collaborators, who first recognized its potential as a powerful aminating agent. This document outlines the evolution of its synthesis, from early preparations to more refined, safer methodologies. Furthermore, we present detailed experimental protocols for its synthesis and key applications, supported by quantitative data. The role of MSH as a versatile tool in chemical biology and drug discovery for the modification of proteins to probe cellular signaling pathways is also explored.

Discovery and Historical Context

The journey of this compound (MSH) from a laboratory curiosity to an indispensable reagent in organic chemistry began in the early 1970s. While the broader class of O-sulfonylhydroxylamines was known, the unique reactivity and stability profile of the mesityl-substituted variant remained unexplored.

The pioneering work that brought MSH to the forefront of synthetic chemistry was conducted by the research group of Professor Yasuo Tamura at Osaka University, Japan. In a 1973 communication in the journal Synthesis, Tamura and his colleagues, H. Fujiwara, K. Sumoto, M. Ikeda, and Y. Kita, described a facile method for Beckmann and Neber rearrangements using a novel reagent, this compound.[1] This publication marked the first significant report on the synthetic utility of MSH.

Four years later, in a comprehensive 1977 review article in the same journal, Tamura, along with J. Minamikawa and M. Ikeda, solidified the importance of MSH and related compounds, declaring them "powerful aminating reagents."[2] This review detailed the preparation, properties, and wide-ranging synthetic applications of MSH, establishing it as a go-to reagent for electrophilic amination. The choice of the mesityl group was strategic, as its steric bulk was found to enhance the stability of the reagent compared to other O-sulfonylhydroxylamines, while still maintaining high reactivity.

While the work of Tamura's group was pivotal, the broader context of research into electrophilic amination and the chemistry of related compounds, such as those investigated by R.S. Atkinson for aziridination, contributed to the intellectual landscape that allowed the significance of MSH to be fully appreciated.

Synthesis of this compound

The synthesis of MSH has evolved since its initial discovery, with modern protocols focusing on safety and scalability. Two primary, well-established methods are detailed below.

Synthesis from O-(mesitylsulfonyl)acetohydroxamate

This classical approach involves the acid-catalyzed hydrolysis of an acetohydroxamate precursor.

Experimental Protocol:

-

Preparation of O-(mesitylsulfonyl)acetohydroxamate: Mesitylenesulfonyl chloride is reacted with acetohydroxamic acid in the presence of a base.

-

Hydrolysis: To a solution of 89 g (330 mmol) of O-(mesitylsulfonyl)acetohydroxamate in 1,4-dioxane, 30 mL of 70% perchloric acid is added dropwise with stirring at 0 °C over 10 minutes.

-

The reaction is stirred for an additional 10 minutes at 0 °C.

-

The reaction mixture, which becomes a paste, is poured into ice water.

-

The resulting white solid precipitate of this compound is collected by filtration.

-

The solid is washed with 500 mL of cold water, followed by 300 mL of cold petroleum ether.

-

The product is dried under suction for approximately 1 hour.

Note: The product prepared by this method typically contains 20-30% water, as indicated by iodometric titration. For most applications, this level of purity is sufficient. Further purification can be achieved by dissolution in a minimal amount of diethyl ether at room temperature and precipitation with petroleum ether.[3]

Synthesis from N-Boc-O-mesitylenesulfonylhydroxylamine

This modern approach utilizes a Boc-protected precursor, offering a high-yielding and clean synthesis.

Experimental Protocol:

-

Preparation of N-Boc-O-mesitylenesulfonylhydroxylamine: 2-Mesitylenesulfonyl chloride (1200 g, 5.43 mol) and tert-butyl N-hydroxycarbamate (738.02 g, 5.43 mol) are dissolved in methyl tert-butyl ether (12.5 L). The mixture is cooled to 0 °C, and triethylamine (B128534) (772.27 mL, 5.54 mol) is added dropwise. The reaction is stirred for 2 hours.

-

Deprotection: Trifluoroacetic acid (5 L) is cooled to 2 °C. N-Boc-O-mesitylenesulfonylhydroxylamine (1695 g, 5.37 mol) is added portion-wise over 1 hour.

-

The reaction is stirred at 2 °C for 90 minutes.

-

The reaction is quenched by the addition of crushed ice (approx. 2 L) followed by water (4 L).

-

A white solid precipitates as the internal temperature rises to 8 °C. Additional ice/cold water (6 L) is added.

-

After 15 minutes, the solid is filtered, washed with water (20 L) until the pH is approximately 7, and dried of excess water for 15 minutes.

This method yields O-Mesitylenesulfonylhydroxylamine as a white solid.[2]

Table 1: Comparison of Synthetic Protocols for this compound

| Feature | Synthesis from O-(mesitylsulfonyl)acetohydroxamate | Synthesis from N-Boc-O-mesitylenesulfonylhydroxylamine |

| Starting Materials | Mesitylenesulfonyl chloride, Acetohydroxamic acid | 2-Mesitylenesulfonyl chloride, tert-butyl N-hydroxycarbamate, Triethylamine, Trifluoroacetic acid |

| Typical Yield | 77-92%[3] | High yield (quantitative in some reports) |

| Key Reagents | Perchloric acid, 1,4-Dioxane | Trifluoroacetic acid, Methyl tert-butyl ether |

| Purity of Crude Product | Contains 20-30% water[3] | Generally high |

| Safety Considerations | Use of perchloric acid requires caution. | Use of trifluoroacetic acid requires caution. |

Key Experimental Applications and Methodologies

MSH is a versatile reagent with a broad range of applications in organic synthesis. Its primary function is as an electrophilic aminating agent, capable of delivering an amino group to a variety of nucleophiles.

Amination of Nucleophiles

MSH reacts readily with a wide array of nucleophiles, including carbanions, amines, sulfides, and phosphines, to afford the corresponding aminated products.

General Experimental Protocol for Amination of Tertiary Amines:

-

A solution of the tertiary amine (1 mmol) in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C.

-

A solution of this compound (1.1 mmol) in the same solvent is added dropwise.

-

The reaction mixture is stirred at 0 °C for a specified time (typically 1-3 hours) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by washing with an appropriate aqueous solution to remove byproducts and unreacted starting materials.

-

The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the aminated product.

Beckmann Rearrangement

As demonstrated in the seminal 1973 paper by Tamura et al., MSH can be used to effect the Beckmann rearrangement of ketoximes to amides under mild conditions.[1]

Experimental Protocol for Beckmann Rearrangement:

-

The ketoxime (1 mmol) is dissolved in a suitable solvent.

-

This compound (1.1 mmol) is added to the solution.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then subjected to an aqueous workup to isolate the amide product.

Aziridination of Alkenes

While not a direct application of MSH itself, the principles of electrophilic amination established with MSH have been extended to the synthesis of aziridines from alkenes using related O-sulfonylhydroxylamine derivatives. The general mechanism involves the electrophilic attack of the aminating agent on the alkene, followed by ring closure.

Role in Chemical Biology and Drug Discovery: Probing Signaling Pathways

In the realms of chemical biology and drug discovery, MSH serves as a valuable tool for protein modification, which in turn can be used to study and manipulate cellular signaling pathways. Rather than directly participating in signaling cascades, MSH is employed to introduce specific chemical modifications into proteins of interest.

One key application is the oxidative elimination of cysteine thiol modifications to dehydroalanine.[2] This conversion allows for a "functional switch" where a subsequent thiol can be added, enabling the site-specific introduction of probes, tags, or other functionalities into a protein. These modified proteins can then be used to investigate protein-protein interactions, enzyme activity, and other aspects of signaling pathways.

Workflow for Protein Modification using MSH to Study Signaling Pathways:

This site-specific modification capability is particularly valuable in proteomics and drug discovery for:

-

Identifying drug targets: By introducing photo-crosslinkers at specific sites, researchers can identify the binding partners of a drug candidate.

-

Mapping enzyme active sites: Attaching fluorescent probes can help in understanding the conformational changes of an enzyme during catalysis.

-

Controlling protein activity: The introduction of caged functional groups can allow for the light-activated control of a protein's function within a living cell, providing precise temporal and spatial control over signaling events.

Conclusion

From its discovery in the early 1970s by Yasuo Tamura and his research group, this compound has evolved into a powerful and versatile reagent in organic synthesis. Its efficacy as an electrophilic aminating agent has been demonstrated in a multitude of applications, from the synthesis of complex nitrogen-containing molecules to its use as a sophisticated tool in chemical biology for the elucidation of cellular signaling pathways. The continued development of safer and more efficient synthetic protocols ensures that MSH will remain an important part of the synthetic chemist's and chemical biologist's toolkit for the foreseeable future.

References

O-(mesitylsulfonyl)hydroxylamine (MSH): A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(mesitylsulfonyl)hydroxylamine (MSH) is a highly effective aminating agent used in organic synthesis. However, its utility is shadowed by its inherent instability and potential for rapid, exothermic decomposition. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for MSH, intended to ensure its safe handling and use in a research and development setting. This document summarizes available quantitative stability data, outlines detailed experimental protocols for synthesis and thermal analysis, and provides clear guidelines for safe handling and storage.

Introduction

This compound is a versatile reagent for the amination of a wide range of nucleophiles. Despite its synthetic advantages, MSH is a high-energy molecule prone to decomposition, a characteristic that has led to several laboratory incidents. A thorough understanding of its stability profile is therefore critical for its safe application. This guide aims to consolidate the available safety and stability information to promote safer laboratory practices.

Stability Profile

The stability of this compound is a primary concern. The pure, crystalline solid is known to be highly unstable and can decompose explosively.[1] It is strongly recommended to avoid isolating MSH in its dry, solid state. The presence of water significantly improves its stability, and it is typically handled as a wet solid.

Thermal Stability

Quantitative thermal stability data for MSH is limited but crucial for safe handling. The maximum safe operating temperatures have been reported and are summarized in the table below.

| Form | Parameter | Value | Reference |

| Solid | Maximum Safety Temperature (Tmax) | 10°C | [2] |

| 10% Solution in Dichloromethane | Maximum Safety Temperature (Tmax) | 40°C | [2] |

Decomposition is exothermic and can be vigorous. Reports indicate that rapid decomposition can occur even at room temperature.[3] An explosion has been reported during storage below 0°C, underscoring the unpredictable nature of the compound.[3]

Other Factors Affecting Stability

While systematic studies on the effects of light and humidity on MSH stability are not widely available, general best practices for handling sensitive reagents should be followed. Exposure to high humidity should be avoided as it can affect the water content, which is crucial for stabilization. The material should be protected from light.

Recommended Storage and Handling

Given its instability, the cardinal rule for MSH is to prepare it immediately before use and avoid storage whenever possible .[3] For situations where short-term storage is unavoidable, the following conditions are recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Below 0°C (e.g., -20°C Freezer) | To minimize the rate of thermal decomposition. |

| Form | As a wet solid (containing 20-30% water) | Water acts as a stabilizer, reducing the risk of explosive decomposition. Do not dry MSH. |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidative decomposition. |

| Container | Tightly sealed container | To maintain the inert atmosphere and prevent moisture ingress/egress. |

Handling Precautions

Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.[4] All manipulations should be carried out in a well-ventilated chemical fume hood.[5] Avoid the formation of dust.[5] Use non-sparking tools and prevent electrostatic discharge.[6]

Disposal

Excess or waste MSH should be handled as hazardous material. It can be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber, with extra care taken during ignition due to its high flammability.[7] Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from established literature procedures.[3]

Materials:

-

O-(mesitylsulfonyl)acetohydroxamate

-

Dioxane

-

Perchloric acid (70%)

-

Ice water

-

Petroleum ether

Procedure:

-

Dissolve O-(mesitylsulfonyl)acetohydroxamate (1 equivalent) in dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add perchloric acid (70%) with stirring over 10 minutes, maintaining the temperature at 0°C. The reaction mixture may become a paste.

-

Continue stirring for an additional 10 minutes at 0°C.

-

Pour the crude reaction mixture into a larger volume of ice water. A white solid of this compound will precipitate.

-

Collect the solid by vacuum filtration.

-

Wash the solid sequentially with cold water and then with cold petroleum ether.

-

Dry the solid by maintaining suction for approximately 1 hour. Crucially, do not dry the solid completely. The final product should contain 20-30% water for stability.

-

Use the wet solid immediately for the subsequent reaction.

Thermal Stability Assessment (Adapted Protocol)

While a specific, published DSC protocol for MSH was not identified, the following is an adapted, general procedure for the thermal analysis of potentially energetic materials, based on protocols for other organic hydroxylamines.[8][9] This analysis should only be performed by trained personnel in a facility equipped to handle explosive materials.

Objective: To determine the onset of decomposition and the enthalpy of decomposition of MSH using Differential Scanning Calorimetry (DSC).

Instrumentation:

-

Differential Scanning Calorimeter (DSC) with high-pressure crucibles.

-

Hermetically sealed crucibles.

Procedure:

-

Sample Preparation: In a controlled environment (e.g., a glove box with an inert atmosphere), carefully place a small, precisely weighed amount of wet MSH (1-2 mg) into a high-pressure DSC pan.

-

Crucible Sealing: Hermetically seal the crucible to prevent the evaporation of water and to contain any potential off-gassing during initial decomposition.

-

Instrument Setup: Place the sealed sample crucible and a reference crucible in the DSC cell.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -20°C) to a final temperature well above the expected decomposition (e.g., 250°C) at a slow, linear heating rate (e.g., 2-5 °C/min). A slow heating rate is crucial for safety and for resolving the thermal events.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of the exothermic decomposition event. Integrate the peak area of the exotherm to calculate the enthalpy of decomposition (ΔHd).

Conclusion

This compound is a potent aminating agent, but its high reactivity is coupled with significant thermal instability. The information presented in this guide underscores the critical importance of adhering to strict safety protocols. The primary recommendation is the in-situ generation and consumption of MSH, or its immediate use after synthesis as a wet solid. Storage is strongly discouraged and should only be considered for very short durations under controlled conditions. By following these guidelines, researchers can safely harness the synthetic utility of this valuable reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal Decomposition of Hydroxylamine Nitrate Studied by Differential Scanning Calorimetry Analysis and Density Functional Theory Calculations | Semantic Scholar [semanticscholar.org]

- 3. O-Mesitylenesulfonylhydroxylamine | 36016-40-7 [chemicalbook.com]

- 4. O-Mesitylenesulfonylhydroxylamine: A Keystone in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. capotchem.com [capotchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to O-(mesitylsulfonyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

O-(mesitylsulfonyl)hydroxylamine, commonly referred to as MSH, is a versatile and highly reactive reagent in organic synthesis. Its unique structure, combining a mesitylsulfonyl group with a hydroxylamine (B1172632) moiety, makes it a potent agent for electrophilic amination and other transformations crucial in the synthesis of nitrogen-containing compounds. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow powder.[1][2] Its properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 36016-40-7 | [1][3][4] |

| Molecular Formula | C₉H₁₃NO₃S | [1][3][5] |

| Molecular Weight | 215.27 g/mol | [1][3] |

| Melting Point | 93-94 °C | [5][6][7] |

| Boiling Point (Predicted) | 350.6 ± 52.0 °C | [5][7] |

| Density (Predicted) | 1.240 g/cm³ | [5][7] |

| Appearance | Colorless to Pale Yellow/Beige Powder/Oil | [1][2][5] |

| Solubility | Very soluble in diethyl ether, chloroform, dichloromethane, benzene, ethanol, THF; slightly soluble in DMSO; insoluble in water and petroleum ether. | [2][5] |

| pKa (Predicted) | -4.59 ± 0.70 | [5][7] |

| InChI | InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(11,12)13-10/h4-5H,10H2,1-3H3 | [5] |

| SMILES | Cc1cc(C)c(c(C)c1)S(=O)(=O)NO | [1] |

Structure and Reactivity

The reactivity of MSH is primarily attributed to the N-O bond, which is susceptible to cleavage, allowing the transfer of the -NH₂ group to nucleophiles. The mesitylsulfonyl group acts as a good leaving group, facilitating this process. This makes MSH an effective electrophilic aminating agent for a wide range of substrates, including amines, pyridines, and sulfides.[2][8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its safe and efficient preparation. Due to its potential instability, it is often recommended to prepare MSH immediately before use.[5][6]

Protocol 1: Synthesis from O-(mesitylsulfonyl)acetohydroxamate

This procedure involves the acidic hydrolysis of an acetohydroxamate precursor.

Materials:

-

O-(mesitylsulfonyl)acetohydroxamate (1)

-

Dioxane

-

Perchloric acid (70%)

-

Ice water

-

Cold petroleum ether

Procedure:

-

A solution of 89 g (330 mmol) of O-(mesitylsulfonyl)acetohydroxamate in dioxane is prepared and cooled to 0 °C.[5][9]

-

While stirring, 30 mL of 70% perchloric acid is added over 10 minutes. The reaction mixture may become pasty.[5][9]

-

Stirring is continued for an additional 10 minutes at 0 °C.[5][9]

-

The crude reaction mixture is then poured into ice water, leading to the precipitation of a white solid.[5][9]

-

The solid product is collected by filtration and washed sequentially with cold water (500 mL) and cold petroleum ether (300 mL).[5][9]

-

The product is dried by maintaining suction for approximately 1 hour.[9]

-

The typical yield is between 55-65 g (77-92%).[5][9] The product prepared by this method may contain 20-30% water.[5][9]

Purification: Further purification can be achieved by dissolving the product in a small amount of diethyl ether at room temperature, followed by precipitation with petroleum ether.[5][9]

Caption: Workflow for the synthesis of MSH using perchloric acid.

Protocol 2: Synthesis via Trifluoroacetic Acid

This alternative method utilizes trifluoroacetic acid for the deprotection of a Boc-protected precursor.

Materials:

-

N-Boc-O-mesitylenesulfonylhydroxylamine

-

Trifluoroacetic acid (TFA)

-

Crushed ice

-

Water

Procedure:

-

Trifluoroacetic acid (10 mL) is cooled to ice temperature.[9]

-

5.0 g (15.87 mmol) of the N-Boc protected intermediate is added to the cooled TFA.[2][9]

-

The reaction mixture is stirred at 0 °C for 1.5 hours.[9]

-

After the reaction is complete, the mixture is poured onto crushed ice, which causes a white precipitate to form.[2][9]

-

The precipitate is filtered off, washed with water (100 mL), and dried under a vacuum to yield the final product (4.1 g, quantitative yield).[9]

Applications in Research and Drug Development

MSH is a cornerstone reagent for introducing nitrogen atoms into organic molecules, a critical step in synthesizing many pharmaceuticals and agrochemicals.[8]

-

Electrophilic Amination: It is widely used for the amination of various nucleophiles. For example, it reacts with pyridines to form N-aminopyridinium salts, which are precursors to important heterocyclic structures like pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines.[7]

-

Synthesis of Sulfoximines: MSH can achieve the stereospecific imination of sulfoxides to produce sulfoximines, a functional group of growing importance in medicinal chemistry.[2][10]

-

Beckmann Rearrangement: It has been employed in the direct synthesis of secondary amides from ketones via a Beckmann rearrangement.[11]

-

Reduction of Carbonyls: In the presence of a Lewis acid catalyst like ytterbium triflate, MSH can selectively reduce the double bond of α,β-unsaturated carbonyl compounds.[11]

-

Bioconjugation: As an oxidizing agent, MSH can convert cysteine thiol groups into dehydroalanine, enabling a "functional switch" for protein modification by allowing the subsequent addition of a different thiol.[2]

Caption: Overview of the primary applications of MSH in organic synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.[4]

Hazards:

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4][12] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4][13]

-

Explosion Risk: MSH is known to be unstable and can decompose explosively.[5][6][7] Incidents have been reported even during storage at temperatures below 0 °C.[5][6] It is strongly recommended that MSH be prepared immediately before use and not stored for extended periods.[6]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4][13] Use a suitable respirator if ventilation is inadequate.[13]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[4][13]

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[4][12]

-

Spills: In case of a spill, avoid dust formation. Pick up and arrange for disposal without creating dust. The area should be washed down with large amounts of water.[4][14]

Storage:

-

If short-term storage is unavoidable, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place, such as a freezer at -20°C, under an inert atmosphere.[5][7] It is designated as hygroscopic.[5][7]

References

- 1. CAS 36016-40-7: this compound [cymitquimica.com]

- 2. The synthesis method and uses of O-Mesitylenesulfonylhydroxylamine_Chemicalbook [chemicalbook.com]

- 3. anaxlab.com [anaxlab.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. O-Mesitylenesulfonylhydroxylamine | 36016-40-7 [chemicalbook.com]

- 6. O-Mesitylenesulfonylhydroxylamine CAS#: 36016-40-7 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. O-Mesitylenesulfonylhydroxylamine: A Keystone in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 9. O-Mesitylenesulfonylhydroxylamine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. echemi.com [echemi.com]

- 13. capotchem.com [capotchem.com]

- 14. chemicalbook.com [chemicalbook.com]

O-(mesitylsulfonyl)hydroxylamine: A Comprehensive Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of O-(mesitylsulfonyl)hydroxylamine (MSH), a versatile and reactive aminating agent used in organic synthesis. Due to its inherent instability, this document compiles predicted spectral data based on its known structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and safe handling of this important synthetic intermediate.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: MSH, Amino 2,4,6-trimethylbenzenesulfonate

-

CAS Number: 36016-40-7

-

Molecular Formula: C₉H₁₃NO₃S

-

Molecular Weight: 215.27 g/mol [1]

-

Appearance: Pale yellow to pale beige oil or white solid

-

Melting Point: 93-94 °C[2]

-

Solubility: Very soluble in diethyl ether, chloroform (B151607), dichloromethane, benzene, ethanol, and THF; insoluble in water and petroleum ether.[2]

Safety Note: this compound is a high-energy compound and has the potential to be explosive.[3] It is reported to decompose rapidly at room temperature and should be prepared immediately before use and not stored.[2] All handling should be conducted with appropriate personal protective equipment (PPE) and behind a safety shield.

Predicted Spectral Data

Due to the reactive nature of this compound, obtaining and publishing high-resolution spectra can be challenging. The following tables summarize the predicted spectral data based on the compound's structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | s | 2H | Aromatic H (meta to SO₂) |

| ~5.0 | br s | 2H | NH₂ |

| ~2.6 | s | 6H | Aromatic CH₃ (ortho to SO₂) |

| ~2.3 | s | 3H | Aromatic CH₃ (para to SO₂) |

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~143 | Aromatic C (para to SO₂) |

| ~140 | Aromatic C (ipso to SO₂) |

| ~132 | Aromatic C (ortho to SO₂) |

| ~130 | Aromatic C (meta to SO₂) |

| ~23 | Aromatic CH₃ (ortho to SO₂) |

| ~21 | Aromatic CH₃ (para to SO₂) |

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (methyl) |

| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C ring stretches |

| 1370-1350 | Strong | S=O asymmetric stretch (sulfonyl) |

| 1180-1160 | Strong | S=O symmetric stretch (sulfonyl) |

| 900-800 | Strong | S-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 215.06 | [M]⁺, Molecular ion |

| 199 | [M-O]⁺ |

| 183 | [M-O-NH₂]⁺, Mesitylenesulfonyl cation |

| 119 | [Mesityl]⁺ |

| 91 | Tropylium ion |

| 32 | [NH₂O]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a reactive compound like this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation:

-

Due to the compound's instability, prepare the sample immediately after synthesis.

-

Weigh approximately 5-10 mg of freshly prepared this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the compound is soluble.

-

Gently agitate the tube to dissolve the sample.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: Room temperature.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Temperature: Room temperature.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution (approximately 1 mg/mL) of the freshly synthesized compound in a suitable volatile solvent such as acetonitrile (B52724) or dichloromethane.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is likely to be most effective.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Adjust for a stable spray.

-

Drying Gas (N₂): Set to a temperature and flow rate that aids desolvation without causing thermal decomposition (e.g., 150-250 °C).

-

Mass Range: Scan from m/z 50 to 500.

-

Synthesis Workflow

The most common synthesis of this compound involves the hydrolysis of an acetohydroxamate precursor. This workflow can be visualized as follows:

Caption: Synthesis of this compound.

This guide provides a foundational understanding of the spectral properties of this compound. Researchers are encouraged to use this information in conjunction with their own experimentally obtained data for accurate characterization. Given the compound's hazardous nature, all experimental work should be conducted with extreme caution and adherence to institutional safety protocols.

References

O-(mesitylsulfonyl)hydroxylamine (MSH): A Comprehensive Technical Guide for Synthetic Chemistry

Introduction: O-(mesitylsulfonyl)hydroxylamine, commonly abbreviated as MSH, is a highly reactive and versatile electrophilic aminating agent pivotal in modern organic synthesis. Structurally, it features a hydroxylamine (B1172632) moiety attached to a bulky mesitylenesulfonyl group. This unique configuration renders the nitrogen atom highly electrophilic, making MSH an efficient reagent for transferring an amino group (-NH₂) to a wide array of nucleophiles.[1][2] Its utility is particularly pronounced in the synthesis of nitrogen-containing compounds, which are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] MSH is noted for its high reactivity and good solubility in common organic solvents.[3] However, it is also known to be thermally unstable and potentially explosive, necessitating careful handling and often in situ preparation.[1][3] This guide provides a detailed review of MSH, including its synthesis, key reactions with comprehensive data, detailed experimental protocols, and important safety considerations.

Synthesis of this compound (MSH)

The most common laboratory synthesis of MSH involves a multi-step process starting from mesitylene.[2] The general workflow includes sulfonylation of mesitylene, followed by reaction with a hydroxylamine derivative. A widely used procedure involves the acidic hydrolysis of an O-(mesitylsulfonyl)acetohydroxamate precursor.

References

O-(mesitylsulfonyl)hydroxylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal safety data sheet (SDS) or professional safety training. Always consult the official SDS and your institution's safety protocols before handling O-(mesitylsulfonyl)hydroxylamine.

Executive Summary

This compound (MSH) is a highly reactive and versatile aminating agent used in a variety of organic syntheses, including the formation of amines, aziridines, and other nitrogen-containing compounds.[1][2][3] However, its utility is matched by significant safety concerns, primarily its thermal instability and potential for explosive decomposition.[3][4] This guide provides an in-depth overview of the known safety data, handling precautions, and relevant experimental protocols to ensure its safe use in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.[5]

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Signal Word: Warning

Physical and Chemical Properties

There is some variation in the reported physical properties of MSH across different suppliers. It is often supplied and handled with a water content of 10-65% to improve stability.[4][6]

| Property | Value | Source(s) |

| Molecular Formula | C9H13NO3S | [] |

| Molecular Weight | 215.27 g/mol | [] |

| Appearance | White to pale yellow/beige solid or oil | [1] |

| Melting Point | 80.0 °C to 94 °C | [5][][8] |

| Boiling Point (Predicted) | ~350 °C | [5][][8] |

| Flash Point | 165.83 °C to 184.2 °C | [5][9] |

| Solubility | Very soluble in diethyl ether, chloroform, dichloromethane (B109758), benzene, ethanol, THF; insoluble in water and petroleum ether. | [10] |

Stability and Reactivity

Critical Safety Concern: Thermal Instability

The most significant hazard associated with this compound is its thermal instability.

-

Decomposition: Reports indicate rapid decomposition at room temperature.[4]

-

Explosion Hazard: There are documented instances of explosions during storage, even at temperatures below 0 °C.[4] It is strongly recommended to prepare MSH immediately before use and to avoid storing the material.[4] The pure, crystalline form is reported to be particularly hazardous.[3]

-

Incompatible Materials: Information regarding specific incompatible materials is limited in the searched literature, but standard precautions should be taken to avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Upon decomposition, it may produce hazardous gases such as oxides of nitrogen and sulfur.

Toxicology and Health Effects

Routes of Exposure and Symptoms:

-

Inhalation: May cause respiratory irritation.[5] Avoid breathing dust.[11]

-

Skin Contact: Causes skin irritation.[5]

-

Eye Contact: Causes serious eye irritation.[5]

-

Ingestion: Harmful if swallowed.[5]

Safe Handling and Storage

A meticulous approach to handling and storage is paramount to mitigate the risks associated with MSH.

6.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices.[12]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[11] If dust formation is unavoidable, use a NIOSH-approved respirator.[12]

6.2 Engineering Controls

-

All manipulations of MSH should be conducted in a well-ventilated chemical fume hood.

-

An emergency shower and eyewash station must be readily accessible.

6.3 Storage

-

Do Not Store: Due to its high instability, it is strongly recommended to synthesize MSH for immediate use.[4]

-

If Temporary Storage is Unavoidable: Store in a refrigerator at <-15°C under an inert atmosphere (e.g., nitrogen).[5] The material should be kept moist with water to improve stability.[1] Keep containers tightly sealed and protected from physical damage.[11]

Emergency and First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

7.1 Spill and Leak Procedures

-

Evacuate personnel from the area.

-

Wear appropriate PPE.[13]

-

For dry spills, avoid dust formation.[11] Carefully sweep up the material and place it in a suitable, closed container for disposal.[12]

-

For wet spills, absorb with an inert material and place in a closed container for disposal.

-

Wash the spill area thoroughly with water.[11]

-

Prevent spilled material from entering drains or waterways.[11]

7.2 Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13]

-

Specific Hazards: MSH is not considered combustible, but it can decompose violently when heated, potentially leading to an explosion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

Dispose of MSH and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[12][13]

Experimental Protocols

9.1 Synthesis of this compound

This protocol is adapted from the literature and should be performed with extreme caution due to the instability of the product.[1]

Materials:

-

O-(mesitylsulfonyl)acetohydroxamate

-

Dioxane

-

Perchloric acid (70%)

-

Ice water

-

Petroleum ether

Procedure:

-

To a solution of 89 g (330 mmol) of O-(mesitylsulfonyl)acetohydroxamate in dioxane, add 30 mL of 70% perchloric acid with stirring at 0 °C over 10 minutes.

-

Continue stirring for an additional 10 minutes. The reaction mixture may become pasty.

-

Pour the crude reaction mixture into ice water to precipitate the white solid product.

-

Collect the solid by filtration and wash it with 500 mL of cold water, followed by 300 mL of cold petroleum ether.

-

Dry the product by maintaining suction for approximately 1 hour. The resulting product will contain 20-30% water.

-

Use the product immediately. If temporary storage is absolutely necessary, store it below 0 °C.[4]

9.2 Amination of Pyridines in a Continuous Flow System

Due to the instability of MSH, in-situ generation and consumption in a continuous flow reactor is a safer alternative for its use in amination reactions.[14][15]

A general procedure involves:

-

Preparing a solution of the MSH precursor.

-

Preparing a solution of the pyridine (B92270) substrate.

-

Using a continuous flow reactor system, the precursor is converted to MSH in one reactor module and then immediately mixed with the pyridine solution in a second reactor module to perform the amination reaction.

-

The product stream is then collected for work-up and purification.

9.3 Reduction of α,β-Unsaturated Carbonyl Derivatives

This protocol demonstrates the use of MSH as a reducing agent.[16]

Materials:

-

α,β-Unsaturated carbonyl compound (0.25-0.5 mmol)

-

This compound (1-2 mmol)

-

Ytterbium triflate (0.025-0.05 mmol)

-

Dichloromethane (5-10 mL)

-

Water

-

Brine

-

Magnesium sulfate (B86663)

Procedure:

-

Stir a mixture of the α,β-unsaturated carbonyl compound, this compound, and ytterbium triflate in dichloromethane at ambient temperature. The reaction time is typically 24 hours.

-

After the reaction is complete, dilute the mixture with water and extract with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Visualizations

Caption: A workflow diagram for the safe handling of this compound.

Caption: A simplified workflow for the synthesis of this compound.

References

- 1. The synthesis method and uses of O-Mesitylenesulfonylhydroxylamine_Chemicalbook [chemicalbook.com]

- 2. O-Mesitylenesulfonylhydroxylamine: A Keystone in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. O-Mesitylenesulfonylhydroxylamine | 36016-40-7 [chemicalbook.com]

- 5. O-Mesitylenesulfonylhydroxylamine - 10-65% water | 36016-40-7 | FM32266 [biosynth.com]

- 6. CAS 36016-40-7: this compound [cymitquimica.com]

- 8. 36016-40-7 CAS MSDS (O-Mesitylenesulfonylhydroxylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. O-Mesitylenesulfonylhydroxylamine | 36016-40-7 [amp.chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. capotchem.com [capotchem.com]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH) in Continuous Flow for the Amination of Pyridines - OAK Open Access Archive [oak.novartis.com]

- 16. chemrxiv.org [chemrxiv.org]

O-(mesitylsulfonyl)hydroxylamine: An In-depth Technical Guide to its Role as an Electrophilic Aminating Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(mesitylsulfonyl)hydroxylamine (MSH) is a highly effective and versatile electrophilic aminating reagent employed in a wide array of organic transformations. Its ability to introduce a primary amino group (-NH₂) onto various nucleophilic substrates makes it an invaluable tool in the synthesis of complex nitrogen-containing molecules, particularly in the realms of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of MSH, encompassing its physicochemical properties, detailed synthesis protocols, mechanistic insights into its role in electrophilic amination, and a survey of its applications with a focus on quantitative data and experimental procedures. Special attention is given to the safe handling and storage of this energetic reagent.

Introduction

The introduction of nitrogen-containing functional groups is a cornerstone of modern organic synthesis, driven by the prevalence of amines in bioactive molecules. Electrophilic amination, the transfer of an amino group from an electrophilic nitrogen source to a nucleophile, offers a powerful strategy for the formation of carbon-nitrogen and heteroatom-nitrogen bonds. Among the various reagents developed for this purpose, this compound has emerged as a prominent and highly reactive option. The bulky mesityl group enhances the stability and reactivity of the reagent, facilitating the amination of a broad range of nucleophiles including carbanions, amines, and sulfur compounds.[1][2] This guide aims to provide researchers and drug development professionals with a detailed understanding of the properties, preparation, and application of MSH in electrophilic amination reactions.

Physicochemical Properties and Safety Considerations

This compound is a white to pale yellow solid.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO₃S | [2] |

| Molecular Weight | 215.27 g/mol | [2] |

| Melting Point | 93-94 °C | [4] |

| Boiling Point (Predicted) | 350.6 ± 52.0 °C | [4] |

| Density (Predicted) | 1.240 g/cm³ | [4] |

| Solubility | Very soluble in diethyl ether, chloroform, dichloromethane (B109758), benzene, ethanol, THF; Insoluble in water and petroleum ether. | [5] |

| Appearance | White to pale yellow solid | [3] |

Safety and Handling:

This compound is an energetic compound and must be handled with extreme caution.[2][6]

-

Instability: MSH can decompose rapidly at room temperature and there are reports of explosions during storage, even below 0 °C.[2] It is strongly recommended to prepare MSH immediately before use and to avoid storing it.[2] The presence of 15-40% water can increase its stability for short-term storage in a freezer.[7]

-

Handling Precautions: Always handle MSH in a well-ventilated area, such as a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Avoid creating dust.[8] Use non-sparking tools and prevent electrostatic discharge.[9]

-

Storage: If short-term storage is unavoidable, store wet MSH in a tightly closed container in a freezer at -20°C, under an inert atmosphere.[5]

-

Disposal: Dispose of MSH and any contaminated materials as hazardous waste in accordance with local regulations.[8]

Synthesis of this compound

Two common methods for the laboratory-scale synthesis of MSH are detailed below.

Experimental Protocol 1: From O-(mesitylsulfonyl)acetohydroxamate

This protocol is adapted from a literature procedure.[2]

Materials:

-

O-(mesitylsulfonyl)acetohydroxamate

-

Dioxane

-

Perchloric acid (70%)

-

Ice

-

Cold water

-

Cold petroleum ether

Procedure:

-

In a suitable reaction vessel, dissolve 89 g (330 mmol) of O-(mesitylsulfonyl)acetohydroxamate in dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

With vigorous stirring, add 30 mL of 70% perchloric acid dropwise over 10 minutes. The reaction mixture may become a thick paste.

-

Continue stirring at 0 °C for an additional 10 minutes.

-

Pour the crude reaction mixture into a beaker containing a large amount of ice and water. A white solid of this compound will precipitate.

-

Collect the solid by vacuum filtration.

-

Wash the solid with 500 mL of cold water, followed by 300 mL of cold petroleum ether.

-

Continue to pull suction on the filter for approximately 1 hour to partially dry the product. Do not dry completely. The product should contain 20-30% water for safety.

-

The typical yield is 55-65 g (77-92%).

Experimental Protocol 2: From N-Boc-O-mesitylenesulfonylhydroxylamine

This protocol involves the deprotection of the Boc-protected precursor.[7]

Materials:

-

N-Boc-O-mesitylenesulfonylhydroxylamine

-

Trifluoroacetic acid (TFA)

-

Ice

-

Water

Procedure:

-

Cool 5 L of trifluoroacetic acid to 2 °C in an appropriate reaction vessel.

-

Add 1696 g (5.37 mol) of N-Boc-O-mesitylenesulfonylhydroxylamine portion-wise over 1 hour, maintaining the temperature at 2 °C.

-

Stir the reaction mixture at 2 °C for 90 minutes. Monitor the reaction progress by TLC (n-hexane:ethyl acetate (B1210297) 8:2).

-

Once the reaction is complete, pour the mixture onto crushed ice.

-

A white solid will precipitate. Collect the solid by filtration.

-

Wash the solid with water until the filtrate is neutral (pH ~7).

-

The resulting wet solid is this compound.

Electrophilic Amination Reactions

MSH is a potent electrophilic aminating agent that reacts with a wide range of nucleophiles. The general mechanism involves the nucleophilic attack on the electron-deficient nitrogen atom of MSH, with the mesitylenesulfonate anion acting as a good leaving group.

General Mechanism of Electrophilic Amination

The electrophilic amination process can be generalized as a nucleophilic substitution at the nitrogen atom.

Caption: General mechanism of electrophilic amination with MSH.

Amination of Carbon Nucleophiles

MSH effectively aminates various carbon-based nucleophiles, including Grignard reagents and enolates.

Table 2: Electrophilic Amination of Benzyl (B1604629) Alcohols with MSH to Primary Anilines [9]

| Entry | Benzyl Alcohol Substrate | Product | Yield (%) |

| 1 | 1-Phenylethanol | Aniline | 59 |

| 2 | 1-(p-Tolyl)ethanol | p-Toluidine | 65 |

| 3 | 1-(4-Methoxyphenyl)ethanol | p-Anisidine | 79 |

| 4 | 1-(4-Chlorophenyl)ethanol | 4-Chloroaniline | 52 |

| 5 | 1-(Naphthalen-2-yl)ethanol | 2-Naphthylamine | 61 |

Reaction Conditions: Benzyl alcohol (0.2 mmol), MSH (0.3 mmol), TFE (1.0 mL), 60 °C, 12 h.

Amination of Nitrogen Nucleophiles

MSH is widely used for the N-amination of heteroaromatic compounds, particularly pyridines, to form N-aminopyridinium salts. These salts are valuable intermediates in the synthesis of various heterocyclic systems.

Table 3: N-Amination of Pyridine (B92270) Derivatives with MSH [1]

| Entry | Pyridine Substrate | Product | Yield (%) |

| 1 | Pyridine | N-Aminopyridinium mesitylenesulfonate | 95 |

| 2 | 4-Methylpyridine | N-Amino-4-methylpyridinium mesitylenesulfonate | 85 |

| 3 | 4-Methoxypyridine | N-Amino-4-methoxypyridinium mesitylenesulfonate | 90 |

| 4 | Quinoline | N-Aminoquinolinium mesitylenesulfonate | 88 |

Reaction Conditions: Pyridine derivative (1.0 eq.), MSH (1.1 eq.), CH₂Cl₂, 0 °C to rt.

Amination of Sulfur Nucleophiles

MSH reacts with sulfur-containing compounds to form sulfilimines and sulfoximines. The regioselectivity of the amination (at sulfur vs. at a ring nitrogen in sulfur-containing heterocycles) can depend on the substrate.[10]

Table 4: Amination of Methylsulfanyl-Substituted Azines with MSH [10]

| Substrate | Product(s) | Ratio (S-amination : N-amination) |

| 2-(Methylsulfanyl)pyrazine | S- and N-aminated products | S-amination prevails |

| 2-(Methylsulfanyl)pyrimidine | S- and N-aminated products | S-amination prevails |

Detailed yields were not provided in the abstract.

Applications in Drug Development

The ability of MSH to efficiently introduce amino groups makes it a valuable reagent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of a key precursor for[1][5][9]triazolo[1,5-a]pyridine derivatives, which are scaffolds found in various therapeutic agents.[2]

Caption: Workflow for the synthesis of a triazolopyridine precursor.

Conclusion

This compound is a powerful and versatile electrophilic aminating reagent with broad applications in organic synthesis. Its high reactivity allows for the efficient amination of a wide range of nucleophiles, providing access to valuable nitrogen-containing compounds. While its inherent instability necessitates careful handling and in-situ preparation for large-scale applications, the synthetic utility of MSH, particularly in the construction of complex molecules for drug discovery and development, is undeniable. This guide provides the essential information for researchers to safely and effectively utilize this potent reagent in their synthetic endeavors.

Experimental Protocols (Detailed)

General Procedure for the Amination of Benzyl Alcohols to Primary Anilines[9]

Materials:

-

Substituted benzyl alcohol

-

This compound (MSH)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a screw-capped vial, add the benzyl alcohol (0.2 mmol), this compound (0.3 mmol, 1.5 equiv), and 2,2,2-trifluoroethanol (1.0 mL).

-

Seal the vial and place it in a preheated oil bath at 60 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding primary aniline.

General Procedure for the N-Amination of Pyridines[1]

Materials:

-

Pyridine derivative

-

This compound (MSH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

Dissolve the pyridine derivative (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 mmol, 1.1 equiv) in a minimal amount of dichloromethane.

-

Add the MSH solution dropwise to the stirred pyridine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The N-aminopyridinium salt often precipitates from the reaction mixture. If not, add diethyl ether to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain the desired N-aminopyridinium mesitylenesulfonate.

References

- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]

- 7. Electrophilic N-amination of strong organic bases using O-(mesitylenesulfonyl)hydroxylamine - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

O-(mesitylsulfonyl)hydroxylamine: An In-depth Technical Guide to its Reactivity with Various Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(mesitylsulfonyl)hydroxylamine (MSH) is a highly reactive and versatile electrophilic aminating agent widely employed in organic synthesis. Its ability to deliver a primary amino group (–NH2) to a diverse range of nucleophiles makes it an invaluable tool for the construction of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the reactivity of MSH with various nucleophiles, including amines, sulfides, phosphines, and carbanions. It details experimental protocols, presents quantitative data for a range of reactions, and illustrates key reaction pathways through mechanistic diagrams.

Core Reactivity of this compound

The reactivity of MSH is dictated by the electrophilic nature of the nitrogen atom, which is rendered electron-deficient by the strongly electron-withdrawing mesitylsulfonyl group. This polarization facilitates the nucleophilic attack on the nitrogen atom, leading to the transfer of the amino group and the departure of the mesitylenesulfonate anion as a good leaving group.

Reaction with Nitrogen Nucleophiles

MSH is a potent aminating agent for a variety of nitrogen-containing compounds, including primary, secondary, and tertiary amines, as well as N-heterocycles.

Amination of Primary and Secondary Amines

The reaction of MSH with primary and secondary amines provides a direct route to the corresponding hydrazines. The reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic nitrogen of MSH.

General Reaction Scheme: R¹R²NH + MesSO₂ONH₂ → R¹R²N-NH₂ + MesSO₃H

Amination of Tertiary Amines and N-Heterocycles

MSH is widely used for the amination of tertiary amines and N-heterocycles to form N-aminotrialkylammonium salts and N-aminoazinium salts, respectively. These products are valuable intermediates in organic synthesis. The reaction is typically fast and high-yielding. A general procedure involves mixing equimolar amounts of the tertiary amine and MSH in a solvent like dichloromethane (B109758) at 0 °C.[1]

Table 1: Amination of Various Pyridine (B92270) Derivatives with MSH [2]

| Pyridine Derivative | Product | Yield (%) |

| Pyridine | 1-Aminopyridinium mesitylenesulfonate | 95 |

| 4-Methylpyridine | 1-Amino-4-methylpyridinium mesitylenesulfonate | 98 |

| 4-Methoxypyridine | 1-Amino-4-methoxypyridinium mesitylenesulfonate | 92 |

| 4-Chloropyridine | 1-Amino-4-chloropyridinium mesitylenesulfonate | 85 |

| Isoquinoline | 2-Aminoquinolinium mesitylenesulfonate | 90 |

Experimental Protocol for the Synthesis of 1-Aminopyridinium mesitylenesulfonate: [2]

To a solution of pyridine (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added a solution of this compound (1.0 mmol) in dichloromethane (5 mL) dropwise. The reaction mixture is stirred at 0 °C for 1 hour. The resulting precipitate is collected by filtration, washed with cold dichloromethane, and dried under vacuum to afford the 1-aminopyridinium mesitylenesulfonate salt.

Caption: Amination of Pyridine with MSH.

Reaction with Sulfur Nucleophiles

MSH reacts readily with sulfur-containing compounds such as sulfides and sulfoxides, providing access to valuable organosulfur compounds.

Reaction with Sulfides

The reaction of MSH with sulfides (thioethers) leads to the formation of sulfimines (sulfilimines). MSH is known for its high reactivity in these transformations compared to other aminating agents.[1] The reaction proceeds through a direct nucleophilic attack of the sulfur atom on the nitrogen of MSH.[3]

Table 2: Representative Yields for the Sulfimination of Sulfides with MSH

| Sulfide | Product | Yield (%) | Conditions |

| Thioanisole (B89551) | S-Methyl-S-phenylsulfimine | High | CH₂Cl₂, 0 °C |

| Diethyl sulfide | S,S-Diethylsulfimine | High | CH₂Cl₂, 0 °C |

Note: While the high reactivity is noted, comprehensive tables with a wide variety of substrates and specific yields were not found in the reviewed literature.

Experimental Protocol for the Synthesis of S-Methyl-S-phenylsulfimine:

To a solution of thioanisole (1.0 mmol) in dichloromethane (5 mL) at 0 °C is added a solution of this compound (1.0 mmol) in dichloromethane (5 mL) dropwise. The reaction mixture is stirred at 0 °C for 1 hour. The solvent is then removed under reduced pressure, and the crude product is purified by chromatography to yield the corresponding sulfimine.

Reaction with Sulfoxides

MSH is an effective reagent for the deoxygenative amination of sulfoxides to produce sulfoximines. A key feature of this reaction is that it proceeds with retention of configuration at the sulfur center, making it valuable for the synthesis of chiral sulfoximines.[4]

General Reaction Scheme: R¹S(O)R² + MesSO₂ONH₂ → R¹S(O)(NH)R² + MesSO₃H + H₂O